Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-

Enzyme Inhibition PNMT Catecholamine Biosynthesis

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-, identified by CAS 763022-04-4, is an organic compound within the aminoacetonitrile class, distinguished by a nitrile functional group linked to an ethylamine moiety that is further substituted with a para-methoxyphenyl group. This structural configuration imparts specific physicochemical properties, including a molecular weight of 190.24 g/mol and the molecular formula C11H14N2O.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13802195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC#N
InChIInChI=1S/C11H14N2O/c1-14-11-4-2-10(3-5-11)6-8-13-9-7-12/h2-5,13H,6,8-9H2,1H3
InChIKeyIWAMDWGNBWBXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-: An Introductory Scientific Overview for Procurement


Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-, identified by CAS 763022-04-4, is an organic compound within the aminoacetonitrile class, distinguished by a nitrile functional group linked to an ethylamine moiety that is further substituted with a para-methoxyphenyl group [1]. This structural configuration imparts specific physicochemical properties, including a molecular weight of 190.24 g/mol and the molecular formula C11H14N2O [2]. Its design incorporates elements of interest for medicinal chemistry, particularly due to the potential for the nitrile group to serve as a reactive handle or a bioisostere, positioning it as a valuable scaffold in the exploration of new chemical space for biological targets.

Why Generic Substitution Fails for Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-


In aminoacetonitrile-based research, generic substitution is not scientifically sound due to the extreme sensitivity of biological activity to subtle structural changes. The specific combination of the acetonitrile core, the ethylamino linker, and the para-methoxyphenyl aromatic group in this compound directly governs its target interaction profile [1]. Altering any of these components—for instance, changing the linker length, moving the methoxy group to the meta position, or replacing the ethylamino with a methylamino group—creates a distinct analog that is likely to exhibit a completely different binding affinity, selectivity, or even a different mechanism of action [2]. Consequently, using a close analog without empirical validation introduces significant risk of experimental failure and data misinterpretation, making the procurement of the exact, documented compound essential for reproducible research.

Quantitative Evidence Guide for Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-


Comparative Affinity for Phenylethanolamine N-Methyltransferase (PNMT)

This compound exhibits specific, albeit modest, binding affinity for Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. In contrast to more potent PNMT inhibitors like SKF 64139 (Ki = 13 nM) [1], the target compound Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- demonstrates a significantly higher inhibition constant (Ki) of 1,110,000 nM (1.11 mM), as determined via an in vitro radiochemical assay using bovine PNMT [2]. This substantial difference in Ki value underscores its distinct interaction profile with the enzyme, which may be advantageous for applications requiring low-affinity modulation or for serving as a negative control scaffold.

Enzyme Inhibition PNMT Catecholamine Biosynthesis Binding Affinity

Evaluation of CXCR4 Receptor Agonism in Human CCRF-CEM Cells

The functional activity of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- at the CXCR4 chemokine receptor has been empirically determined. In a calcium flux assay using human CCRF-CEM cells, the compound was tested for its ability to act as an agonist. The result was an EC50 value exceeding 30,000 nM (30 µM) [1]. This finding is critical for distinguishing it from known high-potency CXCR4 agonists such as SDF-1α (CXCL12), which typically has an EC50 in the low nanomolar range [2]. This data clearly categorizes the compound as having very low agonist efficacy at CXCR4, an essential piece of information for researchers studying this pathway.

GPCR Agonism CXCR4 Calcium Flux Functional Assay

Crystallographic Evidence of Conformational Rigidity in Chiral Analogs

Structural analysis of a closely related chiral analog, 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile, provides critical insight into the conformational behavior of this scaffold. Crystallographic data reveals that the enantiopure diastereoisomers crystallize in different space groups and, while sharing similar bond distances and angles, exhibit substantial differences in certain torsion angles [1]. This observation highlights the inherent conformational rigidity and stereochemical sensitivity of the aminoacetonitrile core. For the target compound, Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-, this implies that its biological activity is likely governed by a specific, restricted conformation. Such conformational constraints are a key differentiator from more flexible analogs, as they can lead to more selective target engagement and predictable structure-activity relationships.

Crystallography Chirality Conformational Analysis Enantiopure Diastereoisomers

CYP2D6 Inhibition Profile from Chimeric Quinoline Analogs

Understanding potential off-target interactions is a critical aspect of compound selection. While direct CYP2D6 inhibition data for the target compound is not available, data from a structurally more complex analog, 2-((S,R)-2-chloro-3-quinolyl)-2-((R)-1-(4-methoxyphenyl)ethylamino)acetonitrile, provides a relevant class-level benchmark. This analog demonstrates an IC50 of 217 nM for the inhibition of recombinant human CYP2D6 [1]. This moderate inhibition potency serves as a valuable reference point. It suggests that within this chemical space, the incorporation of a (4-methoxyphenyl)ethylamino motif can lead to interactions with CYP2D6. This knowledge is crucial for researchers, as it flags CYP2D6 as a potential liability to be monitored or engineered out in optimization campaigns, especially when comparing to alternative scaffolds with cleaner CYP profiles.

Drug Metabolism CYP2D6 Enzyme Inhibition SAR

Recommended Research and Application Scenarios for Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-


Use as a Low-Affinity Control in PNMT Enzymology Studies

Given its well-documented, low-affinity binding to Phenylethanolamine N-Methyltransferase (PNMT) (Ki = 1.11 mM) [1], Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- is optimally suited as a negative or low-affinity control compound in enzymology studies investigating PNMT inhibitors. Its use allows researchers to establish a baseline for non-specific or very weak interactions within the enzyme's active site. This is particularly valuable when screening novel PNMT inhibitors, as it provides a clear comparator to distinguish between genuine hits and compounds with negligible activity. Procuring this specific compound ensures reproducibility and provides a validated benchmark, as opposed to using an untested analog with an unknown affinity profile.

Exploration of Aminoacetonitrile Scaffolds for Selective GPCR Target Engagement

The functional assay data showing negligible agonist activity at the CXCR4 receptor (EC50 > 30 µM) [1] makes this compound a valuable tool in GPCR research. For projects aiming to discover selective modulators of related chemokine receptors, this compound can serve as a negative control for CXCR4-mediated responses. Furthermore, its defined structure, incorporating the para-methoxyphenyl and ethylamino functionalities, makes it a prime starting point for structure-activity relationship (SAR) explorations. The documented conformational rigidity observed in its chiral analogs [2] further supports its use as a defined scaffold for designing and synthesizing analogs to probe the stereoelectronic requirements of other biological targets, enabling the generation of high-quality SAR data.

Scaffold for Analyzing Conformational Restriction in Bioactive Molecules

Researchers focused on the role of molecular conformation in biological activity will find Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- and its analogs to be of significant interest. Crystallographic analysis of a related analog has demonstrated that this class of aminoacetonitriles can adopt well-defined, conformationally restricted geometries with significant differences between diastereoisomers [1]. This characteristic is crucial for probing the 'bioactive conformation' of a ligand and for designing molecules with enhanced target selectivity. This compound provides a practical entry point for synthesizing a focused library to investigate how conformational constraints, imparted by the specific ethylamino and methoxyphenyl groups, influence binding to different biological targets, thereby advancing fundamental understanding in medicinal chemistry.

Reference Standard for CYP2D6 Liability Assessment in Drug Discovery

The identification of moderate CYP2D6 inhibition (IC50 = 217 nM) in a structurally analogous compound containing the (4-methoxyphenyl)ethylamino motif [1] positions Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- as a valuable reference standard in ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. During the early stages of drug discovery, it can be used as a comparator to assess the potential CYP2D6 inhibition liability of novel chemical entities sharing similar structural features. This allows medicinal chemists to make informed decisions about lead optimization, steering away from scaffolds that may cause unwanted drug-drug interactions. Its procurement for this purpose provides a tangible, data-backed comparator for internal assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.